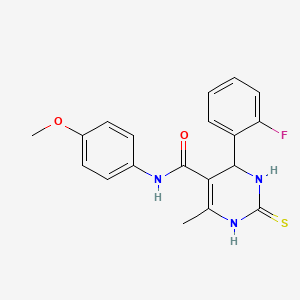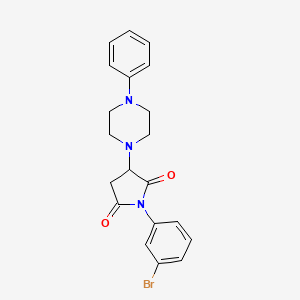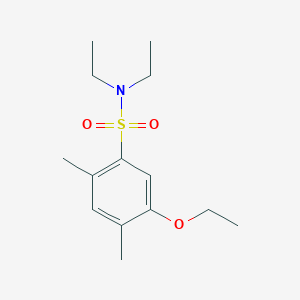![molecular formula C21H25N3O3S B5205504 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, also known as PNU-282987, is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone binds to the α7 nAChR and activates the receptor, leading to the influx of calcium ions into the cell. This influx of calcium ions activates various signaling pathways that are involved in synaptic plasticity, memory, and cognitive function.
Biochemical and Physiological Effects
Studies have shown that 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in lab experiments is its specificity for the α7 nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of exposure in experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool for studying the role of the α7 nAChR in synaptic plasticity, memory, and cognitive function. Additionally, further research is needed to understand the long-term effects of 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone exposure and its potential side effects.
Conclusion
In conclusion, 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. Its selectivity for the α7 nAChR and its ability to improve cognitive function and memory make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methylphenylpiperazine, followed by the reaction with sodium sulfonate and 2-pyrrolidinone. The resulting compound is then purified through column chromatography to obtain 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in its pure form.
Aplicaciones Científicas De Investigación
1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, memory, and synaptic plasticity.
Propiedades
IUPAC Name |
1-[4-[4-(3-methylphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-17-4-2-5-19(16-17)22-12-14-23(15-13-22)28(26,27)20-9-7-18(8-10-20)24-11-3-6-21(24)25/h2,4-5,7-10,16H,3,6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSLXIFBYVLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)


![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)